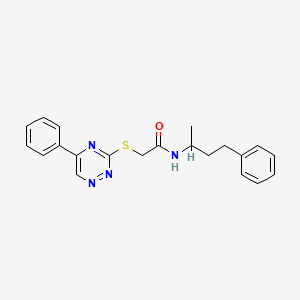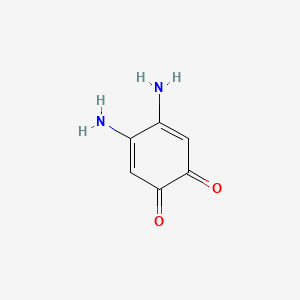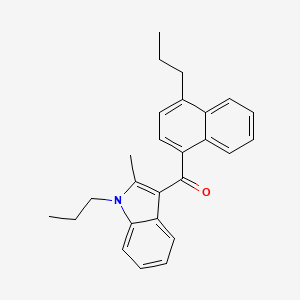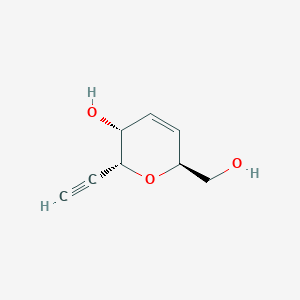
(1R)-1,5-Anhydro-3,4-dideoxy-1-ethynyl-D-erythro-hex-3-enitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1,5-Anhydro-3,4-dideoxy-1-ethynyl-D-erythro-hex-3-enitol is a unique organic compound with significant potential in various scientific fields. This compound is characterized by its distinct structural features, including an ethynyl group and a hex-3-enitol backbone, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1,5-Anhydro-3,4-dideoxy-1-ethynyl-D-erythro-hex-3-enitol typically involves multiple steps, starting from readily available precursors. One common approach is the use of a D-erythro-hex-3-enitol derivative, which undergoes selective deoxygenation and ethynylation reactions under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1,5-Anhydro-3,4-dideoxy-1-ethynyl-D-erythro-hex-3-enitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s reactivity.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformation with high selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Applications De Recherche Scientifique
(1R)-1,5-Anhydro-3,4-dideoxy-1-ethynyl-D-erythro-hex-3-enitol has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (1R)-1,5-Anhydro-3,4-dideoxy-1-ethynyl-D-erythro-hex-3-enitol exerts its effects involves its interaction with specific molecular targets. The ethynyl group plays a crucial role in binding to active sites of enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1,5-Anhydro-3,4-dideoxy-1-ethynyl-D-erythro-hex-3-enitol: shares similarities with other ethynyl-containing compounds, such as ethynyl estradiol and ethynyl uridine.
Ethynyl Estradiol: A synthetic estrogen used in hormonal contraceptives.
Ethynyl Uridine: A nucleoside analog used in antiviral therapies.
Uniqueness
What sets this compound apart is its unique structural features, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and interact with specific molecular targets makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
830318-45-1 |
|---|---|
Formule moléculaire |
C8H10O3 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
(2R,3R,6S)-2-ethynyl-6-(hydroxymethyl)-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C8H10O3/c1-2-8-7(10)4-3-6(5-9)11-8/h1,3-4,6-10H,5H2/t6-,7+,8+/m0/s1 |
Clé InChI |
OFPOIASCAISJNQ-XLPZGREQSA-N |
SMILES isomérique |
C#C[C@@H]1[C@@H](C=C[C@H](O1)CO)O |
SMILES canonique |
C#CC1C(C=CC(O1)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



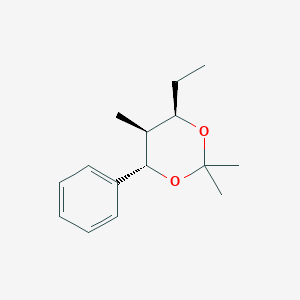
![2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14221013.png)
![3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14221020.png)

![5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14221037.png)
